molecular formula C19H17BrN2O3 B11150125 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B11150125
M. Wt: 401.3 g/mol
InChI Key: OMACFJXGRCXFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with a bromophenoxy group and a phenol ring substituted with a methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with the pyrazole ring.

    Attachment of the methylprop-2-en-1-yl group: This can be done through an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chlorophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with a chlorine atom instead of bromine.

    2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with a fluorine atom instead of bromine.

    2-[4-(2-iodophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s physical and chemical properties, such as solubility, boiling point, and biological activity.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C19H17BrN2O3/c1-12(2)11-24-13-7-8-14(16(23)9-13)19-18(10-21-22-19)25-17-6-4-3-5-15(17)20/h3-10,23H,1,11H2,2H3,(H,21,22)

InChI Key

OMACFJXGRCXFGA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.